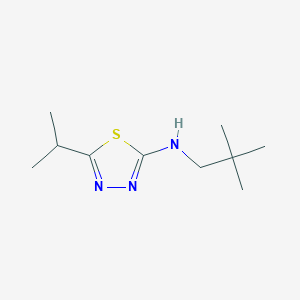

N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMTD and is a member of the thiadiazole family. DMTD has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied.

Wissenschaftliche Forschungsanwendungen

Antiproliferative and Antimicrobial Properties

The 1,3,4-thiadiazole core, to which N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine belongs, is recognized for its significant pharmacological potential. Research has shown that derivatives of 1,3,4-thiadiazole possess high DNA protective ability against oxidative damage and strong antimicrobial activity. Particularly, compounds derived from this core exhibited cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231, suggesting potential antiproliferative applications. Moreover, the antimicrobial efficacy of these compounds against pathogens like S. epidermidis highlights their usefulness in combating microbial infections. This dual functional capability underscores the significance of 1,3,4-thiadiazole derivatives in developing therapeutic strategies against cancer and infectious diseases (Gür et al., 2020).

Antifungal and Anti-inflammatory Properties

The structural versatility of thiadiazole compounds allows for the synthesis of derivatives with antifungal and anti-inflammatory properties. For instance, specific derivatives have demonstrated substantial antifungal effects against Aspergillus species, offering a basis for the development of new antifungal agents. Additionally, the direct inhibition of 5-lipoxygenase (LOX) by N-aryl-4-aryl-1,3-thiazole-2-amine derivatives signifies their potential in treating inflammation-related diseases, including asthma and rheumatoid arthritis. This enzymatic inhibition suggests a promising approach for anti-inflammatory therapies (Jafar et al., 2017; Suh et al., 2012).

Structural and Quantum Chemical Insights

The study of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including their crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis, provides deep insights into the nature of noncovalent interactions within these compounds. Understanding these interactions is crucial for designing molecules with desired properties for specific applications. Such analyses reveal the structural basis for the biological activity of these compounds and offer a pathway for rational drug design (El-Emam et al., 2020).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have also been investigated for their corrosion inhibition capabilities, particularly against the corrosion of iron. Quantum chemical parameters and molecular dynamics simulations have provided theoretical backing for their protective performances, aligning with experimental findings. This application is particularly relevant in industrial settings, where corrosion resistance is crucial (Kaya et al., 2016).

Polymeric Applications

Furthermore, the functional modification of polymers through condensation reactions with amine compounds, including thiadiazole derivatives, has been explored to enhance the properties of materials such as hydrogels. These modifications can improve the thermal stability and bioactivity of polymers, extending their utility in biomedical applications (Aly et al., 2015).

Eigenschaften

IUPAC Name |

N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3S/c1-7(2)8-12-13-9(14-8)11-6-10(3,4)5/h7H,6H2,1-5H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKDUCAVWKCLOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NCC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-tert-butyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2683614.png)

![4-Fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2683615.png)

![2-(2-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683620.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2683621.png)

![(2R)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2683626.png)

![1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone](/img/structure/B2683628.png)

![5-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2683631.png)